5-Isopropyl-7-trifluoromethyl-pyrazolo-[1,5-a]pyrimidine-2-carboxylic acid
Overview
Description
5-Isopropyl-7-trifluoromethyl-pyrazolo-[1,5-a]pyrimidine-2-carboxylic acid is a synthetic organic compound belonging to the class of pyrazolo[1,5-a]pyrimidinesThe structure of this compound features a fused ring system combining pyrazole and pyrimidine rings, with functional groups that enhance its chemical reactivity and biological interactions .
Mechanism of Action
Mode of Action
It is known that pyrazolo-pyrimidines can interact with various biological targets through hydrogen bonding and hydrophobic interactions . The trifluoromethyl group may enhance the compound’s binding affinity and selectivity .
Biochemical Pathways
Pyrazolo-pyrimidines are known to be involved in a variety of biochemical processes, but the specific pathways influenced by this compound require further investigation .
Biochemical Analysis
Biochemical Properties
5-Isopropyl-7-trifluoromethyl-pyrazolo-[1,5-a]pyrimidine-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including cyclin-dependent kinases (CDKs), checkpoint kinase 1 (Chk1), and BRAF kinase . These interactions are crucial for its function as an inhibitor in cell proliferation and cancer therapy. The compound’s ability to inhibit these enzymes suggests its potential as a therapeutic agent in targeting specific signaling pathways involved in cancer progression .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to exhibit cytotoxicity against various cancer cell lines, including HeLa, MCF-7, HepG2, and HCT-116 . The compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it acts as an estrogen receptor antagonist and an Aurora-A kinase inhibitor, thereby affecting cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It inhibits enzyme activity by binding to the active sites of CDKs, Chk1, and BRAF kinase, leading to the disruption of their normal functions . This inhibition results in the alteration of downstream signaling pathways, ultimately affecting gene expression and cellular responses. The compound’s ability to modulate these molecular interactions underscores its potential as a targeted therapeutic agent .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under controlled conditions, but its degradation can occur under specific environmental factors . Long-term studies have shown that prolonged exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . These temporal effects highlight the importance of understanding the compound’s stability and degradation patterns for its effective use in research and therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have demonstrated that low to moderate doses of the compound can effectively inhibit tumor growth without causing significant toxicity . Higher doses may lead to adverse effects, including hepatotoxicity and nephrotoxicity . These findings emphasize the need for careful dosage optimization to maximize therapeutic benefits while minimizing potential side effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which play a role in its biotransformation and elimination . The compound’s metabolism can affect its bioavailability and efficacy, making it essential to understand its metabolic pathways for effective drug development . Additionally, the compound’s impact on metabolic flux and metabolite levels can provide insights into its broader biological effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in target tissues, affecting its therapeutic efficacy . Understanding the transport mechanisms is crucial for optimizing the compound’s delivery and distribution in vivo .
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound is directed to specific cellular compartments, such as the nucleus and mitochondria, where it exerts its effects . Targeting signals and post-translational modifications may influence its localization, thereby affecting its interaction with biomolecules and subsequent cellular responses . Understanding these localization patterns can provide insights into the compound’s mechanism of action and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isopropyl-7-trifluoromethyl-pyrazolo-[1,5-a]pyrimidine-2-carboxylic acid typically involves the cyclocondensation of 3-aminopyrazole with a suitable 1,3-biselectrophilic compound. One common method includes the reaction of 3-aminopyrazole with ethyl 2-cyano-3,3,3-trifluoropropanoate under basic conditions, followed by cyclization and subsequent functional group modifications .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Isopropyl-7-trifluoromethyl-pyrazolo-[1,5-a]pyrimidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
5-Isopropyl-7-trifluoromethyl-pyrazolo-[1,5-a]pyrimidine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials with specific photophysical properties
Comparison with Similar Compounds
Similar Compounds
- 5-Phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
- 5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Uniqueness
5-Isopropyl-7-trifluoromethyl-pyrazolo-[1,5-a]pyrimidine-2-carboxylic acid is unique due to its isopropyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in binding affinity, specificity, and overall biological effects compared to similar compounds .
Properties
IUPAC Name |
5-propan-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N3O2/c1-5(2)6-3-8(11(12,13)14)17-9(15-6)4-7(16-17)10(18)19/h3-5H,1-2H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXYZDEYBQFUMOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=CC(=NN2C(=C1)C(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40357141 | |
Record name | 5-Isopropyl-7-trifluoromethyl-pyrazolo-[1,5-a]pyrimidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40357141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
436088-49-2 | |
Record name | 5-Isopropyl-7-trifluoromethyl-pyrazolo-[1,5-a]pyrimidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40357141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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